molecular formula C6H15O6P3 B179366 1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide CAS No. 145007-52-9

1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide

Cat. No. B179366
M. Wt: 276.1 g/mol
InChI Key: KGMOTOPNEPTZJH-UHFFFAOYSA-N
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Description

“1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide” is a chemical compound with the molecular formula O9P3 . It has an average mass of 236.917 Da and a monoisotopic mass of 236.877167 Da .


Molecular Structure Analysis

The molecular structure of “1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide” consists of 9 oxygen atoms and 3 phosphorus atoms . The exact structure would require more detailed spectroscopic data for accurate determination.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 397.5±25.0 °C and a predicted density of 1.18±0.1 g/cm3 .

Scientific Research Applications

Peptide Coupling Reagent

This compound is known as an alternate name for n-Propylphosphonic Anhydride, characterized as a peptide coupling reagent. It is a colorless, water-clear syrup and can be prepared in high yield by hydrolysis followed by heating and distillation under reduced pressure. This compound is relatively nontoxic and can be stored for several months as a 50% w/v solution in dichloromethane, showcasing its stability and utility in synthetic chemistry (Millbanks, 2001).

Studies on the Trioxatriphosphorinane Ring System

Research on phosphorodichloridites with sterically demanding O-aryl groups has shown controlled partial hydrolysis to yield 1,3,5,2,4,6-trioxatriphosphorinane derivatives. This study provides insights into the synthesis and reactivity of the trioxatriphosphorinane ring system, including oxidation reactions and the formation of phosphorane and 1,3,2-dioxaphospholane oxide derivatives (Quin & Ionkin, 1995).

Hydrogen Sulfide Scavenging

The compound's derivatives have been studied for their reactivity with sodium hydrogen sulfide, leading to the production of thiadiazinanes and dithiazinanes. This research outlines its potential applications in chemical reactions involving sulfur compounds (Bakke & Buhaug, 2004).

Oxidation and Deoxygenation Promoter

1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride has been identified as an efficient promoter for the oxidation of sulfides and deoxygenation of sulfoxides. This highlights its versatility in facilitating chemical transformations with excellent yields and chemoselectivity (Bahrami, Khodaei, & Arabi, 2010).

Low Temperature Spectroscopic Observation

The cyclic trimer of carbon dioxide, another derivative, has been synthesized and observed at low temperatures. This study provides a foundation for exploring carbon dioxide's reactivity and potential in creating new compounds under specific conditions (Rodig, Snow, Scholl, & Rea, 2016).

properties

IUPAC Name

2,4,6-triethyl-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O6P3/c1-4-13(7)10-14(8,5-2)12-15(9,6-3)11-13/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMOTOPNEPTZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP1(=O)OP(=O)(OP(=O)(O1)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O6P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577968
Record name 2,4,6-Triethyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-trioxatriphosphinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide

CAS RN

145007-52-9
Record name 2,4,6-Triethyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-trioxatriphosphinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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